molecular formula C10H8BrNO B1272251 5-(Bromomethyl)-3-phenylisoxazole CAS No. 2039-50-1

5-(Bromomethyl)-3-phenylisoxazole

Cat. No. B1272251
CAS RN: 2039-50-1
M. Wt: 238.08 g/mol
InChI Key: ANRMBFFXQKJEIS-UHFFFAOYSA-N
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Description

“5-(Bromomethyl)-3-phenylisoxazole” is a chemical compound with the molecular formula C4H4BrNO . It is a derivative of isoxazole, a five-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “5-(Bromomethyl)-3-phenylisoxazole” consists of a five-membered isoxazole ring with a bromomethyl group at the 5-position and a phenyl group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(Bromomethyl)-3-phenylisoxazole” are not detailed in the searched literature, isoxazoles in general are known to participate in various chemical reactions . For instance, they can undergo electrophilic substitution, nucleophilic addition, and cycloaddition reactions .

Scientific Research Applications

Polymer Synthesis

5-(Bromomethyl)-3-phenylisoxazole: is utilized in the synthesis of block copolymers through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization . These polymers have applications in creating materials with specific mechanical properties for industrial use.

Fluorescent Dye Development

This compound serves as a multifunctional dye in biological experiments. It aids in the observation and analysis of cell structures, tracking biomolecules, and evaluating cell functions . Its applications extend from scientific research to diagnostics.

Medicinal Chemistry

In medicinal chemistry, 5-(Bromomethyl)-3-phenylisoxazole derivatives are explored for their therapeutic potential. They are incorporated into molecules that exhibit a range of biological activities, including anti-inflammatory and anticancer properties .

Environmental Science

The compound’s derivatives are investigated for their role in environmental science, particularly in the safety and handling of chemicals. It’s crucial to understand the compound’s interaction with the environment and its potential hazards .

Materials Science

In materials science, 5-(Bromomethyl)-3-phenylisoxazole is part of the development of hypercrosslinked porous polymer materials. These materials have applications in gas storage, carbon capture, and molecular separation .

Pharmaceutical Research

The compound is evaluated for its use in pharmaceuticals, particularly in the synthesis of drugs containing nitrogen heterocycles. It’s part of the process to create molecules with specific pharmacological activities .

Agricultural Research

Derivatives of 5-(Bromomethyl)-3-phenylisoxazole are synthesized for their potential use as fungicides in agricultural research. They contribute to the protection of crops against phytopathogenic fungi .

Food Industry

While not directly used in food products, the compound’s derivatives could be involved in the synthesis of food packaging materials. Research in this area focuses on creating safer and more sustainable packaging solutions .

properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMBFFXQKJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372738
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-phenylisoxazole

CAS RN

2039-50-1
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-3-phenyl-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of propargyl bromide (1.51 ml, 20 mmol) in dichloromethane (15 ml) and aqueous sodium hyopchlorite (22.4 ml, 10%, 30 mmol) at 0° C. was added dropwise with stirring benzaldoxime (2.42 g, 20 mmol) in dichloromethane (15 ml). When addition was complete the ice bath was removed and the reaction stirred for a further 2 h. The organic layer was separated and the aqueous layer washed with dichloromethane (2×20 ml) then the combined organic layers dried (MgSO4). Solvent removal under reduced pressure gave a solid which was recrystallised from 40°-60° C. petroleum ether fraction to give the desired isoxazole (2.64 g, 11.1 mmol, 55%); mp 82°-3° C., δH (CDCl3) 4.40 (2H, s, CH2 --Br), 6.50 (1H, s, CH-4), 7.3-7.9 (5H, m, C6H5).
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-(Bromomethyl)-3-phenylisoxazole in the bromination of the isoxazole ring?

A: While the provided research article [] focuses on the synthesis of 5-hydroxyisoxazolines from (3-phenylisoxazolyl-5)-acetic acid, it highlights the formation of 4-bromo-5-bromomethyl-3-phenylisoxazole as a key intermediate. This suggests that 5-(bromomethyl)-3-phenylisoxazole likely serves as a precursor in this reaction sequence. The proposed mechanism involves a 4-bromoisoxazoline-spiro-γ-lactone intermediate, further emphasizing the importance of the bromomethyl group in facilitating the reaction pathway.

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